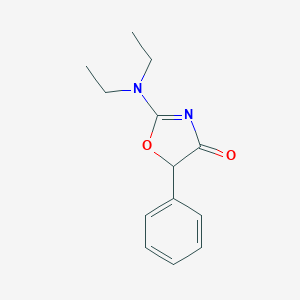

2-Diethylamino-5-phenyl-2-oxazolin-4-one

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(diethylamino)-5-phenyl-1,3-oxazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-3-15(4-2)13-14-12(16)11(17-13)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLUMJUXYNCDIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=O)C(O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10923796 | |

| Record name | 2-(Diethylamino)-5-phenyl-1,3-oxazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214-73-9 | |

| Record name | 2-Diethylamino-5-phenyl-2-oxazolin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001214739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Diethylamino)-5-phenyl-1,3-oxazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Diethylamino-5-phenyl-2-oxazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 2-Diethylamino-5-phenyl-2-oxazolin-4-one, a heterocyclic compound with notable central nervous system stimulant properties. Also known by the synonym Diethylpemoline, this molecule holds interest for researchers in medicinal chemistry and drug development. This guide details a key synthetic route and outlines the expected analytical data for its characterization, offering a valuable resource for laboratory investigation.

Core Compound Properties

| Property | Value | Reference |

| IUPAC Name | 2-(diethylamino)-5-phenyl-1,3-oxazol-4-one | [1] |

| Synonyms | Diethylpemoline, Tradon L, HA 94 | [1] |

| CAS Number | 1214-73-9 | [2] |

| Molecular Formula | C₁₃H₁₆N₂O₂ | [1] |

| Molecular Weight | 232.28 g/mol | [1] |

| Melting Point | 76-77 °C | [3] |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the direct amination of a precursor, 5-phenyl-2-imino-4-oxazolidinone. This method is noted for its straightforward approach and high purity of the resulting product.[2]

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol details the direct amination synthesis of this compound.

Materials:

-

5-Phenyl-2-imino-4-oxazolidinone

-

Diethylamine

-

Ethanol

-

Methylene chloride

-

Dilute Sodium Hydroxide (NaOH) solution

-

Ether

-

Ethyl acetate

-

Aqueous acetone

Procedure:

-

Reaction Setup: In a sealed autoclave, combine 5-phenyl-2-imino-4-oxazolidinone and diethylamine in ethanol.[2]

-

Reaction Conditions: Heat the mixture to 125°C and maintain this temperature for 2 hours to facilitate the nucleophilic substitution at the imino group.[2]

-

Workup: After the reaction is complete, allow the autoclave to cool to room temperature. Remove the ethanol from the reaction mixture via distillation, which will yield a crude oily residue.[2]

-

Purification:

-

Dissolve the crude residue in methylene chloride.

-

Wash the organic solution with a dilute solution of sodium hydroxide to remove any unreacted diethylamine.

-

Perform a sequential recrystallization, first from ether and then from a mixture of ethyl acetate and aqueous acetone to yield the purified product.[2]

-

An alternative multi-step synthesis beginning from glycine derivatives has also been reported. This process involves the initial formation of N-(p-nitrobenzoyl)glycine, followed by cyclization with benzaldehyde, and a final amination step.[3]

Characterization

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | * Phenyl Protons: Multiplet in the range of δ 7.2-7.5 ppm. * CH Proton (Oxazolone Ring): Singlet around δ 5.0-5.5 ppm. * CH₂ Protons (Diethylamino): Quartet around δ 3.3-3.6 ppm. * CH₃ Protons (Diethylamino): Triplet around δ 1.1-1.3 ppm. |

| ¹³C NMR | * Carbonyl Carbon: Signal in the range of δ 170-175 ppm. * C=N Carbon: Signal around δ 160-165 ppm. * Phenyl Carbons: Multiple signals between δ 125-140 ppm. * CH Carbon (Oxazolone Ring): Signal around δ 75-80 ppm. * CH₂ Carbons (Diethylamino): Signal around δ 40-45 ppm. * CH₃ Carbons (Diethylamino): Signal around δ 12-15 ppm. |

| IR (Infrared) Spectroscopy (cm⁻¹) | * C=O Stretch: Strong absorption band around 1750-1780 cm⁻¹. * C=N Stretch: Absorption band in the region of 1640-1670 cm⁻¹. * C-O-C Stretch: Absorption in the 1200-1300 cm⁻¹ range. * Aromatic C-H Stretch: Above 3000 cm⁻¹. * Aliphatic C-H Stretch: Below 3000 cm⁻¹. |

| Mass Spectrometry (MS) | * Molecular Ion Peak (M⁺): Expected at m/z = 232. |

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed synthetic protocol and tabulated characterization data serve as a practical resource for researchers engaged in the synthesis of novel heterocyclic compounds and the exploration of their potential therapeutic applications. Further investigation to confirm the predicted spectral data through experimental analysis is recommended for complete characterization.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Diethylamino-5-phenyl-2-oxazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the synthetic oxazoline compound, 2-Diethylamino-5-phenyl-2-oxazolin-4-one. This document consolidates available data on its chemical characteristics, synthesis, and biological interactions to support research and development activities.

Core Physicochemical Properties

This compound, also known as Diethylpemoline, is a derivative of the central nervous system stimulant pemoline. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆N₂O₂ | [1] |

| Molecular Weight | 232.28 g/mol | [1][2] |

| IUPAC Name | 2-(diethylamino)-5-phenyl-1,3-oxazol-4-one | [1] |

| CAS Number | 1214-73-9 | [2] |

| Computed XLogP3 | 2.2 | [1] |

| Property (Pemoline) | Value | Source |

| Melting Point | 256 °C (decomposes) | |

| Boiling Point | Not available | |

| pKa | 10.5 | |

| Aqueous Solubility | < 1 mg/mL | |

| Solubility in 95% Ethanol | 2.2 mg/mL |

Experimental Protocols: Synthesis

The primary synthesis of this compound is achieved through the direct amination of a precursor.

Direct Amination of 5-phenyl-2-imino-4-oxazolidinone

This method involves the reaction of 5-phenyl-2-imino-4-oxazolidinone with diethylamine under elevated temperature and pressure.

Reagents and Conditions:

| Reagent/Condition | Quantity/Value |

| 5-Phenyl-2-imino-4-oxazolidinone | 4.4 g |

| Diethylamine | 7.3 g |

| Ethanol | 25 mL |

| Temperature | 125°C (in autoclave) |

| Duration | 2 hours |

Procedure:

-

Combine 5-phenyl-2-imino-4-oxazolidinone, diethylamine, and ethanol in a sealed autoclave.

-

Heat the mixture to 125°C and maintain for 2 hours to facilitate nucleophilic substitution.

-

After the reaction, remove the ethanol via distillation, which will leave a crude oily residue.

-

Purify the residue through sequential recrystallization:

-

Dissolve the residue in methylene chloride and wash with a dilute sodium hydroxide solution to remove any unreacted diethylamine.

-

Perform recrystallization from ether, followed by a final recrystallization from an ethyl acetate/aqueous acetone mixture.

-

Biological Activity and Mechanism of Action

This compound exhibits stimulant properties affecting the central nervous system.[2] Its mechanism of action is primarily associated with its interaction with dopamine transporters.[2]

| Biological Target | Binding Affinity (Ki) |

| Dopamine Transporter (DAT) | 1.2 µM |

The diethylamino group is believed to enhance the molecule's lipophilicity, facilitating its passage across the blood-brain barrier.[2] The oxazoline ring structure is crucial for its interaction with biological macromolecules.[2]

Visualizations

To further elucidate the synthesis and proposed mechanism of action, the following diagrams are provided.

Caption: Synthesis workflow for this compound.

Caption: Proposed mechanism of action at the dopaminergic synapse.

References

In-Depth Technical Guide: The Mechanism of Action of 2-Diethylamino-5-phenyl-2-oxazolin-4-one (Fenozolone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Diethylamino-5-phenyl-2-oxazolin-4-one, also known as Fenozolone or by its former trade name Ordral, is a psychostimulant compound structurally related to pemoline. Developed in the 1960s, its primary mechanism of action is the inhibition of norepinephrine and dopamine reuptake, classifying it as a norepinephrine-dopamine reuptake inhibitor (NDRI). Emerging evidence also points towards its role as a monoamine releasing agent. This technical guide provides a comprehensive overview of the available scientific data on the mechanism of action of Fenozolone, including its effects on monoamine transporters, relevant in vitro and in vivo studies, and detailed experimental protocols. While quantitative data for Fenozolone remains limited in publicly accessible literature, this guide synthesizes the existing knowledge to provide a thorough understanding for research and drug development professionals.

Introduction

Fenozolone is a central nervous system (CNS) stimulant that has been investigated for its potential therapeutic applications.[1][2] Its chemical structure, featuring a diethylamino group attached to an oxazolinone core with a phenyl substituent, places it in the same class as other CNS stimulants like pemoline.[1] The primary pharmacological activity of Fenozolone revolves around its interaction with the monoaminergic system, specifically by modulating the levels of the neurotransmitters norepinephrine (NE) and dopamine (DA) in the synaptic cleft.[3][4][5] This modulation is achieved through a dual mechanism of reuptake inhibition and release.

Core Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibition and Release

The principal mechanism of action of Fenozolone is its function as a norepinephrine-dopamine releasing agent (NDRA) and reuptake inhibitor.[3][4][5] This dual action leads to an increase in the extracellular concentrations of NE and DA, thereby enhancing noradrenergic and dopaminergic neurotransmission.

Inhibition of Norepinephrine and Dopamine Transporters

In vitro studies have demonstrated that Fenozolone acts as a competitive inhibitor of both the norepinephrine transporter (NET) and the dopamine transporter (DAT).[5] This competitive inhibition prevents the reuptake of NE and DA from the synaptic cleft back into the presynaptic neuron, prolonging their availability to bind to postsynaptic receptors.

A key study by Ramirez and colleagues in 1978 investigated the effects of Fenozolone on catecholamine uptake in rat brain synaptosomes. The study concluded that Fenozolone inhibits the uptake of norepinephrine in the hypothalamus and cortex, and the uptake of dopamine in the corpus striatum and cortex, in a competitive manner.[5]

While the full text of this seminal study is not widely available, its findings are consistently cited and form the basis of our understanding of Fenozolone's inhibitory action.

Monoamine Releasing Properties

In addition to reuptake inhibition, Fenozolone is categorized as a norepinephrine-dopamine releasing agent (NDRA).[3][4][5] This indicates that it can induce the reverse transport of NE and DA from the presynaptic neuron into the synaptic cleft, further increasing their extracellular concentrations. The precise potency of Fenozolone as a releasing agent, typically quantified by EC50 values, is not well-documented in the available literature. However, its classification as an NDRA is supported by its structural similarity to other known releasing agents like pemoline.

Quantitative Pharmacological Data

Quantitative data on the potency of Fenozolone at its molecular targets is sparse. The following table summarizes the available information. It is important to note that the binding affinity for DAT is derived from a computational modeling study, and the primary source for this data has not been identified in the current literature search.

| Target | Parameter | Value | Species | Assay Type | Reference |

| Dopamine Transporter (DAT) | Binding Affinity (Ki) | 1.2 µM | Not Specified | Computational Modeling | [Secondary Source] |

| Norepinephrine Transporter (NET) | Inhibition | Competitive | Rat | Synaptosome Uptake Assay | [5] |

| Dopamine Transporter (DAT) | Inhibition | Competitive | Rat | Synaptosome Uptake Assay | [5] |

Signaling Pathways

The primary signaling pathways affected by Fenozolone are those downstream of norepinephrine and dopamine receptors. By increasing the synaptic concentrations of NE and DA, Fenozolone indirectly modulates a cascade of intracellular signaling events.

Experimental Protocols

Detailed experimental protocols for studying the mechanism of action of compounds like Fenozolone typically involve in vitro monoamine transporter assays.

Monoamine Reuptake Inhibition Assay (Synaptosome Preparation)

This protocol is a generalized procedure based on standard methods for assessing monoamine reuptake inhibition.

Objective: To determine the inhibitory potency (IC50 or Ki) of Fenozolone on norepinephrine and dopamine transporters.

Materials:

-

Rat brain tissue (hypothalamus, cortex, corpus striatum)

-

Sucrose solution (0.32 M)

-

Krebs-Ringer buffer

-

Radiolabeled neurotransmitters ([³H]norepinephrine, [³H]dopamine)

-

Fenozolone solutions of varying concentrations

-

Scintillation counter and vials

Procedure:

-

Synaptosome Preparation:

-

Euthanize rats and dissect the brain regions of interest on ice.

-

Homogenize the tissue in ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the synaptosomes.

-

Resuspend the synaptosome pellet in Krebs-Ringer buffer.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosome suspension with varying concentrations of Fenozolone or vehicle control.

-

Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radiolabel.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of radioactivity taken up by the synaptosomes using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of Fenozolone and determine the IC50 value.

-

In Vivo Study: Functional Magnetic Resonance Imaging (fMRI)

A study in human subjects utilized fMRI to assess the effects of a single dose of Fenozolone (20 mg/50 kg) on cerebral motor activity during hand sensorimotor tasks. The results showed a more focused activation in the contralateral sensorimotor area, greater involvement of the posterior supplementary motor area, and a widespread decrease in bilateral cerebellar activation, demonstrating that Fenozolone can modulate cerebral motor activity.[3]

Conclusion

This compound (Fenozolone) is a psychostimulant that primarily acts as a norepinephrine-dopamine reuptake inhibitor and releasing agent. Its mechanism of action leads to increased synaptic concentrations of these key catecholamines, resulting in enhanced neurotransmission. While the qualitative aspects of its mechanism are established, there is a notable lack of publicly available, detailed quantitative data on its binding affinities and releasing potency. Further research is warranted to fully elucidate the pharmacological profile of Fenozolone and to explore its therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future investigations into this and similar compounds.

References

- 1. Pemoline | C9H8N2O2 | CID 4723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Human dopamine transporter: the first implementation of a combined in silico/in vitro approach revealing the substrate and inhibitor specificities | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Spectroscopic Analysis of 2-Diethylamino-5-phenyl-2-oxazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Diethylamino-5-phenyl-2-oxazolin-4-one is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structural elucidation and characterization are paramount for understanding its chemical properties, reactivity, and potential biological activity. This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, and MS) for this compound and outlines the general experimental protocols for its analysis. While specific experimental data for this compound is not extensively available in published literature, this guide extrapolates expected values from the analysis of structurally similar oxazolone derivatives, offering a robust framework for researchers undertaking its synthesis and characterization.

Expected Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of analogous compounds. These values should be considered as guiding predictions to be confirmed by experimental data.

Table 1: Expected ¹H NMR Spectroscopic Data

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Phenyl-H (ortho) | 7.8 - 8.1 | Doublet (d) or Multiplet (m) | Deshielded due to proximity to the oxazolone ring. |

| Phenyl-H (meta, para) | 7.3 - 7.6 | Multiplet (m) | |

| CH (C5) | 5.2 - 5.5 | Singlet (s) | Chiral center, may show coupling if adjacent to other protons. |

| N-CH₂ (ethyl) | 3.3 - 3.7 | Quartet (q) | Diastereotopic protons may lead to more complex splitting. |

| CH₃ (ethyl) | 1.1 - 1.4 | Triplet (t) |

Table 2: Expected ¹³C NMR Spectroscopic Data

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C=O (C4) | 165 - 175 | Carbonyl carbon of the oxazolone ring. |

| C=N (C2) | 155 - 165 | Imino-type carbon. |

| Phenyl-C (quaternary) | 130 - 140 | |

| Phenyl-CH | 125 - 130 | |

| C5 | 75 - 85 | Carbon of the chiral center. |

| N-CH₂ | 40 - 45 | |

| CH₃ | 12 - 16 |

Table 3: Expected IR Spectroscopic Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| C=O Stretch | 1750 - 1780 | Strong | Characteristic lactone carbonyl stretch. |

| C=N Stretch | 1640 - 1670 | Medium to Strong | Imine stretch of the oxazolone ring. |

| C-O-C Stretch | 1200 - 1300 | Strong | Ether-like stretch within the ring. |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak | |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

Table 4: Expected Mass Spectrometry Data

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 233.1285 | Protonated molecular ion (for C₁₃H₁₆N₂O₂). |

| [M]⁺˙ | 232.1206 | Molecular ion radical. |

| Key Fragments | Varies | Expected fragmentation may involve loss of the diethylamino group, CO, or cleavage of the oxazolone ring. |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound. These should be adapted and optimized based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2]

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.[1]

-

Filter the solution if any particulate matter is present to avoid compromising the spectral quality.[1]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Use standard acquisition parameters for a ¹H spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

3. ¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same instrument.

-

Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon.

-

A higher sample concentration (20-50 mg) and a longer acquisition time may be necessary due to the low natural abundance of ¹³C.[1][3]

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press it into a transparent disk.[4]

-

Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation by placing the solid sample directly on the ATR crystal.[4]

-

For solution-based measurements, dissolve the sample in a suitable solvent that has minimal IR absorbance in the regions of interest (e.g., CCl₄).[4]

2. Data Acquisition:

-

Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.[5]

-

Typically, the spectrum is recorded over the range of 4000-400 cm⁻¹.[6]

-

Acquire a background spectrum of the empty sample holder or pure solvent, which is then subtracted from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

-

For Electrospray Ionization (ESI), dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[7]

-

Further, dilute an aliquot of this solution to the low µg/mL or ng/mL range with the mobile phase solvent, often containing a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.[7][8]

2. Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

For fragmentation analysis (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions, which can aid in structural elucidation.[9]

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the spectroscopic analysis of a synthesized organic compound and a conceptual signaling pathway where an oxazolone derivative might be investigated.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 3. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rtilab.com [rtilab.com]

- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. Rutgers_MS_Home [react.rutgers.edu]

- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-Diethylamino-5-phenyl-2-oxazolin-4-one (CAS Number 1214-73-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and available pharmacological data for 2-Diethylamino-5-phenyl-2-oxazolin-4-one, identified by CAS number 1214-73-9. The literature on this specific compound is limited; therefore, this guide also draws comparative insights from its close and more extensively studied analog, Thozalinone (2-dimethylamino-5-phenyl-2-oxazolin-4-one, CAS 655-05-0), to infer potential biological activities and mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting both the known characteristics of this compound and the existing gaps in scientific knowledge.

Chemical and Physical Properties

This compound, also known by synonyms such as Diethylpemoline, is a heterocyclic compound belonging to the oxazolinone class. The presence of a diethylamino group at the 2-position and a phenyl group at the 5-position of the oxazolin-4-one ring defines its core structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1214-73-9 | |

| Molecular Formula | C₁₃H₁₆N₂O₂ | [1] |

| Molecular Weight | 232.28 g/mol | |

| IUPAC Name | 2-(diethylamino)-5-phenyl-1,3-oxazol-4-one | |

| Synonyms | Diethylpemoline, 2-(Diethylamino)-5-phenyl-4(5H)-oxazolone, HA 94, Tradon L | [2] |

| Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| Solubility | Not specified in available literature |

Synthesis and Manufacturing

The primary method for the synthesis of 2-dialkylamino-5-phenyl-2-oxazolin-4-ones involves the reaction of a corresponding 2-amino-5-phenyl-2-oxazolin-4-one precursor with the appropriate secondary amine. For this compound, a documented experimental protocol is available.

Experimental Protocol: Synthesis from 5-Phenyl-2-imino-4-oxazolidinone

This method describes the direct amination of a precursor to yield the target compound.

Workflow Diagram: Synthesis of this compound

Caption: A workflow diagram illustrating the synthesis of this compound.

Table 2: Reagents and Conditions for Synthesis

| Reagent/Condition | Quantity/Value |

| 5-Phenyl-2-imino-4-oxazolidinone | 4.4 g |

| Diethylamine | 7.3 g |

| Ethanol (solvent) | 25 mL |

| Temperature | 125 °C |

| Duration | 2 hours |

| Apparatus | Autoclave |

Pharmacological Properties and Biological Activity

The pharmacological profile of this compound is not well-documented in publicly available literature. However, based on its structural similarity to Thozalinone and preliminary mentions in chemical databases, it is suggested to possess central nervous system (CNS) stimulant and potential antiparkinsonian properties.

Central Nervous System (CNS) Stimulation

Some sources indicate that this compound exhibits stimulant properties and may enhance motor activity.[1] One study noted that this compound was significantly more effective than some of its analogs in increasing motor activity in animal models at non-toxic doses.[1] This suggests potential applications in conditions such as depression or attention deficit disorders.

Potential Antiparkinsonian Effects

By analogy to Thozalinone, it has been suggested that this compound may have efficacy in controlling symptoms of Parkinson's disease.[1] However, specific studies and experimental data to support this for the diethylamino derivative are lacking in the available literature.

Other Potential Biological Activities

Preliminary research suggests that compounds of this class may also possess antimicrobial and anticancer properties, though these have not been specifically demonstrated for CAS 1214-73-9.[1]

Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. It is theorized that the oxazoline ring can interact with various biological macromolecules.[1] The diethylamino group is thought to enhance the compound's lipophilicity, which may facilitate its passage across the blood-brain barrier and cell membranes, allowing it to reach intracellular targets.[1]

Inferred Mechanism from Thozalinone

The better-studied analog, Thozalinone, is known to act as a dopaminergic stimulant, primarily by inducing the release of dopamine and, to a lesser extent, norepinephrine. It is important to note that this is the mechanism for the dimethylamino analog and has not been confirmed for the diethylamino compound.

Logical Relationship Diagram: Inferred Mechanism of Action

Caption: A diagram illustrating the potential mechanism of action based on its analog, Thozalinone.

Toxicology

Limited toxicological data is available for this compound.

Table 3: Acute Toxicity of this compound

| Test Type | Route of Exposure | Species | Dose | Reference |

| LD50 | Intraperitoneal | Mouse | 180 mg/kg | [2] |

Literature and Further Reading

The available literature specifically on CAS number 1214-73-9 is sparse. Researchers interested in this compound are encouraged to investigate related 2-amino-5-phenyl-2-oxazolin-4-one derivatives to infer potential properties and to guide future research. Structure-activity relationship (SAR) studies of this chemical class could provide valuable insights.

Conclusion

This compound (CAS 1214-73-9) is a chemical entity with potential as a central nervous system stimulant. While a synthesis protocol and some basic chemical data are available, there is a significant lack of in-depth pharmacological and mechanistic studies. The majority of the inferred biological activity is based on its structural similarity to the more extensively researched compound, Thozalinone. Further investigation is required to fully characterize the properties, efficacy, and safety profile of this compound to determine its potential as a therapeutic agent. This guide serves as a starting point for such research endeavors.

References

An In-depth Technical Guide on the Structure-Activity Relationship of 2-Diethylamino-5-phenyl-2-oxazolin-4-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 2-Diethylamino-5-phenyl-2-oxazolin-4-one derivatives, a class of compounds with notable central nervous system (CNS) stimulant properties. The parent compound, known as Thozalinone or this compound (DEAPO), has been identified as a dopamine transporter (DAT) inhibitor. This guide will delve into the known biological activities, the underlying mechanism of action, and the inferred SAR based on available data and research on related compounds. Detailed experimental protocols for evaluating the biological activity of these derivatives are provided, along with visualizations of key concepts to aid in research and development efforts.

Introduction

The 2-oxazolin-4-one scaffold is a versatile heterocyclic moiety that has garnered significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. Within this family, this compound derivatives have emerged as a promising class of CNS stimulants. The prototypical compound of this series, Thozalinone, has been shown to exhibit its stimulant effects through the inhibition of the dopamine transporter (DAT), a critical protein in the regulation of dopaminergic neurotransmission.

This guide aims to consolidate the current understanding of the SAR of these derivatives to inform the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic profiles.

Core Chemical Structure

The fundamental scaffold of the compounds discussed in this guide is the this compound core. The numbering convention for this heterocyclic system is illustrated below. Modifications to the phenyl ring (R) and the diethylamino group (R') are key to exploring the structure-activity relationships.

Mechanism of Action: Dopamine Transporter Inhibition

The primary mechanism of action for the CNS stimulant effects of this compound derivatives is the inhibition of the dopamine transporter (DAT). The DAT is a sodium- and chloride-dependent transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting this process, these compounds increase the extracellular concentration and duration of action of dopamine, leading to enhanced dopaminergic signaling.

Structure-Activity Relationship (SAR)

4.1. The 5-Phenyl Group (R)

The phenyl group at the 5-position is likely crucial for binding to the dopamine transporter. In many classes of DAT inhibitors, an aromatic moiety is essential for establishing key interactions within the transporter's binding pocket, such as pi-pi stacking or hydrophobic interactions.

-

Substitution on the Phenyl Ring: It can be hypothesized that the electronic and steric properties of substituents on the phenyl ring will significantly impact binding affinity and selectivity.

-

Electron-withdrawing groups (e.g., halogens, nitro groups): These may enhance binding affinity by modulating the electronics of the aromatic ring.

-

Electron-donating groups (e.g., methoxy, methyl groups): These could either enhance or diminish activity depending on their position and steric bulk.

-

Steric hindrance: Bulky substituents, particularly at the ortho positions, may be detrimental to binding by causing steric clashes within the binding pocket.

-

4.2. The 2-Amino Group (R')

The nature of the substituent at the 2-position is critical for activity. The diethylamino group in the parent compound likely contributes to its overall physicochemical properties, such as lipophilicity and basicity, which are important for crossing the blood-brain barrier and interacting with the DAT.

-

Alkyl Chain Length: Varying the length of the alkyl chains on the amino group will alter the lipophilicity and steric profile of the molecule. It is plausible that there is an optimal chain length for DAT inhibition.

-

Cyclic Amines: Replacing the diethylamino group with cyclic amines (e.g., piperidine, pyrrolidine, morpholine) could constrain the conformation of this part of the molecule and potentially lead to more specific interactions with the transporter.

-

Basic Center: The nitrogen atom of the amino group is likely protonated at physiological pH, forming a cationic center that could engage in ionic interactions with acidic amino acid residues in the DAT binding site.

Table 1: Hypothetical Structure-Activity Relationship Summary

| Position of Modification | Type of Modification | Expected Impact on Activity | Rationale |

| 5-Phenyl Ring | Introduction of small electron-withdrawing groups (e.g., F, Cl) at the para-position | Potential increase in potency | May enhance binding interactions with the DAT. |

| Introduction of bulky groups (e.g., t-butyl) at ortho-positions | Likely decrease in potency | Potential for steric hindrance in the binding pocket. | |

| 2-Amino Group | Replacement of diethylamino with smaller (e.g., dimethylamino) or larger (e.g., dipropylamino) dialkylamino groups | Activity may vary; an optimal size is likely required | Modulates lipophilicity and steric fit. |

| Incorporation of the nitrogen into a cyclic system (e.g., piperidinyl) | May increase rigidity and lead to improved selectivity | Conformational restriction can enhance binding to a specific target. |

Note: This table is based on general principles of medicinal chemistry and SAR of other DAT inhibitors. Experimental validation is required.

Experimental Protocols

The evaluation of novel this compound derivatives requires a combination of in vitro and in vivo assays to determine their potency, selectivity, and overall pharmacological profile.

5.1. In Vitro Dopamine Transporter (DAT) Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand that binds to the dopamine transporter.

-

Objective: To determine the binding affinity (Ki) of the test compounds for the DAT.

-

Materials:

-

Cell membranes prepared from cells expressing the human dopamine transporter (e.g., HEK293-hDAT cells).

-

Radioligand: [³H]WIN 35,428 or other suitable DAT-specific radioligand.

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., GBR 12909).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

-

-

Procedure:

-

In a 96-well plate, add assay buffer, cell membranes, and the test compound at various concentrations.

-

Add the radioligand to initiate the binding reaction.

-

For non-specific binding wells, add the non-specific binding control instead of the test compound.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

5.2. In Vitro Dopamine Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing the DAT.

-

Objective: To determine the functional potency (IC50) of the test compounds in inhibiting dopamine transport.

-

Materials:

-

Cells stably expressing the human dopamine transporter (e.g., HEK293-hDAT cells) cultured in 96-well plates.

-

[³H]Dopamine.

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Test compounds.

-

Lysis buffer.

-

-

Procedure:

-

Wash the cells with uptake buffer.

-

Pre-incubate the cells with the test compound or vehicle at various concentrations for a specified time (e.g., 10-20 minutes).

-

Initiate dopamine uptake by adding [³H]Dopamine.

-

Incubate for a short period (e.g., 5-10 minutes) at room temperature or 37°C.

-

Terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold uptake buffer.

-

Lyse the cells with lysis buffer.

-

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

-

Data Analysis:

-

Calculate the percentage of dopamine uptake inhibition for each concentration of the test compound.

-

Determine the IC50 value by non-linear regression analysis.

-

5.3. In Vivo Assessment of CNS Stimulant Activity (Locomotor Activity)

This assay measures the spontaneous locomotor activity of rodents as an index of CNS stimulation.

-

Objective: To evaluate the in vivo CNS stimulant effects of the test compounds.

-

Apparatus:

-

Open field arenas or automated locomotor activity chambers equipped with infrared beams.

-

-

Animals:

-

Male Swiss Webster or C57BL/6 mice.

-

-

Procedure:

-

Acclimate the mice to the testing room and the activity chambers for at least 60 minutes before the experiment.

-

Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal, oral).

-

Immediately place each mouse into an individual activity chamber.

-

Record the locomotor activity (e.g., distance traveled, number of beam breaks) for a set period (e.g., 60-120 minutes).

-

-

Data Analysis:

-

Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes).

-

Compare the total locomotor activity between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Generate dose-response curves to determine the potency and efficacy of the compounds in stimulating locomotor activity.

-

Conclusion and Future Directions

This compound derivatives represent a class of CNS stimulants with a clear mechanism of action involving the inhibition of the dopamine transporter. While quantitative SAR data for a broad range of analogs is not yet publicly available, the foundational knowledge of the parent compound's activity and the well-established SAR principles for other DAT inhibitors provide a strong basis for the rational design of new compounds.

Future research in this area should focus on the systematic synthesis and evaluation of derivatives with modifications at the 5-phenyl ring and the 2-amino substituent to build a comprehensive quantitative SAR model. Such studies will be instrumental in identifying analogs with enhanced potency, selectivity for DAT over other monoamine transporters (serotonin and norepinephrine transporters), and favorable pharmacokinetic properties, ultimately paving the way for the development of novel therapeutic agents for CNS disorders.

The Expanding Therapeutic Landscape of Oxazolinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazolinone scaffold has emerged as a versatile and privileged structure in medicinal chemistry, extending far beyond its initial success in antibacterial drug discovery. This technical guide provides an in-depth exploration of the burgeoning therapeutic applications of oxazolinone compounds, with a focus on their anticancer and anti-inflammatory potential. We will delve into their mechanisms of action, present key quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways they modulate.

Antibacterial Applications: The Foundation of Oxazolinone Therapeutics

Oxazolinone compounds first gained prominence as a novel class of antibiotics with a unique mechanism of action. Linezolid, the first FDA-approved oxazolidinone, paved the way for a new generation of antibacterials effective against multidrug-resistant Gram-positive pathogens.

Mechanism of Action

Oxazolidinones exert their antibacterial effect by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the initiation complex and thereby halting the translation process. This distinct mechanism minimizes cross-resistance with other classes of antibiotics that target protein synthesis.

Quantitative Data: Antibacterial Efficacy

The antibacterial potency of oxazolinone derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC) values. Lower MIC values indicate greater efficacy.

| Compound | Organism | MIC (µg/mL) | Reference |

| Linezolid | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1-4 | [1][2] |

| Tedizolid | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.5 | [1] |

| Ranbezolid | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1 | [1] |

| Radezolid | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1 | [1] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of an oxazolinone compound that inhibits the visible growth of a specific bacterium.

Materials:

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

96-well microtiter plates

-

Bacterial culture (e.g., Methicillin-Resistant Staphylococcus aureus - MRSA)

-

Oxazolinone compound stock solution

-

Sterile saline or peptone water

-

0.5 McFarland turbidity standard

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or peptone water.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]

-

-

Serial Dilution of the Oxazolinone Compound:

-

Prepare a two-fold serial dilution of the oxazolinone compound in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compound. This will bring the final volume in each well to 200 µL.

-

-

Controls:

-

Growth Control: A well containing only MHB and the bacterial inoculum (no compound).

-

Sterility Control: A well containing only MHB (no bacteria or compound).

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[1]

-

-

Reading the Results:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the oxazolinone compound at which there is no visible growth of the bacteria.[1] The results can also be read using a microplate reader by measuring the absorbance at a specific wavelength (e.g., 600 nm).

-

Anticancer Applications: A New Frontier for Oxazolinones

Recent research has unveiled the significant potential of oxazolinone derivatives as anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines, operating through diverse mechanisms of action.

Mechanism of Action

The anticancer activity of oxazolinone compounds is multifaceted and can involve:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle.

-

Inhibition of Signaling Pathways: Modulating key pathways involved in cancer cell growth and survival, such as the Wnt/β-catenin pathway.

Quantitative Data: Anticancer Efficacy

The in vitro anticancer potency of oxazolinone derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of the cancer cell population.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| LPSF/NBM-1 | HL-60 (Leukemia) | 54.83 | [3] |

| LPSF/NBM-2 | MOLT-4 (Leukemia) | 51.61 | [3] |

| Derivative 4a | HeLa (Cervical Cancer) | 120.0 | [4] |

| Derivative 4a | MCF-7 (Breast Cancer) | 140.8 | [4] |

| Derivative 4b | HeLa (Cervical Cancer) | Not specified | [4] |

| Derivative 4b | MCF-7 (Breast Cancer) | Not specified | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Objective: To determine the concentration of an oxazolinone compound that reduces the viability of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Oxazolinone compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the oxazolinone compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).[4][5]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

-

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

-

Signaling Pathway: Wnt/β-catenin Modulation

Several oxazolinone derivatives have been shown to exert their anticancer effects by modulating the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in cancer. The canonical Wnt pathway involves the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for genes promoting cell proliferation. Some oxazolinones can interfere with this process.

References

- 1. In Vitro Activities of Oxazolidinone Antibiotics Alone and in Combination with C-TEMPO against Methicillin-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Correlation between oxacillin MIC values with those of linezolid against clinical isolates of MRSA - Indian J Microbiol Res [ijmronline.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. MTT (Assay protocol [protocols.io]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Silico Modeling of 2-Diethylamino-5-phenyl-2-oxazolin-4-one Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in silico modeling of 2-Diethylamino-5-phenyl-2-oxazolin-4-one, a compound with known central nervous system stimulant and potential antiparkinsonian effects. The document focuses on its binding to the dopamine transporter (DAT) and explores its potential interaction with sphingosine-1-phosphate (S1P) receptors, a target for other oxazoline-containing compounds. This guide details the known quantitative binding data, outlines comprehensive experimental and computational protocols for receptor binding analysis, and visualizes the relevant signaling pathways and experimental workflows. The aim is to equip researchers and drug development professionals with the necessary information to further investigate the therapeutic potential of this compound.

Introduction

This compound, also known as Thozalinone, is a synthetic compound that has garnered interest for its pharmacological activity. Primarily recognized for its stimulant properties on the central nervous system, it has also been investigated for its potential in managing symptoms of Parkinson's disease. The mechanism of action is understood to involve its interaction with key neurochemical transporters. Recent advancements in computational modeling have been instrumental in elucidating its binding interactions at a molecular level.

The primary molecular target identified for this compound is the dopamine transporter (DAT). By inhibiting DAT, the compound increases the extracellular concentration of dopamine, a neurotransmitter crucial for motor control, motivation, and reward. This mechanism is consistent with its observed stimulant and potential antiparkinsonian effects.

Furthermore, the oxazoline scaffold is present in a variety of compounds that have been shown to interact with other receptor systems. Notably, derivatives of the oxazoline core have been identified as agonists for the sphingosine-1-phosphate (S1P) receptors. These receptors are involved in a multitude of physiological processes, including immune cell trafficking, and represent a promising area for therapeutic intervention in autoimmune diseases and other conditions. Given the structural similarity, it is plausible that this compound may also exhibit affinity for S1P receptors, a hypothesis that warrants further investigation.

This guide will delve into the current understanding of the receptor binding profile of this compound, with a focus on in silico modeling approaches. We will present the available quantitative binding data, provide detailed experimental protocols for both computational and in vitro binding studies, and visualize the associated signaling pathways to provide a comprehensive resource for researchers in the field.

Quantitative Receptor Binding Data

The following table summarizes the known quantitative data for the binding of this compound to its identified and potential molecular targets.

| Compound | Target | Binding Affinity (Ki) | Assay Type | Reference |

| This compound | Dopamine Transporter (DAT) | 1.2 µM | Computational Modeling | [1] |

Note on S1P Receptor Binding Data: To date, there is no publicly available quantitative binding data (e.g., Ki, Kd, IC50, or EC50) for this compound with any of the sphingosine-1-phosphate (S1P) receptor subtypes. Further experimental and computational studies are required to determine the binding affinity of this compound for S1P receptors.

Signaling Pathways

Understanding the signaling pathways associated with the target receptors is crucial for elucidating the downstream effects of ligand binding.

Dopamine Transporter (DAT) Signaling

The primary function of the dopamine transporter is the reuptake of dopamine from the synaptic cleft into the presynaptic neuron, thus terminating dopaminergic signaling. The activity of DAT is modulated by various intracellular signaling cascades, including those involving protein kinase A (PKA), protein kinase C (PKC), and Ca2+/calmodulin-dependent protein kinase II (CaMKII). These kinases can phosphorylate DAT, leading to its internalization and a subsequent reduction in dopamine uptake. Additionally, the trace amine-associated receptor 1 (TAAR1), a presynaptic G-protein coupled receptor, can also modulate DAT function through phosphorylation events. Dopamine autoreceptors, located on the presynaptic terminal, provide a negative feedback mechanism to regulate dopamine release and DAT function.

Sphingosine-1-Phosphate (S1P) Receptor Signaling

The sphingosine-1-phosphate receptors are a family of five G protein-coupled receptors (S1PR1-5) that are activated by the signaling lipid sphingosine-1-phosphate. Upon ligand binding, these receptors couple to various heterotrimeric G proteins, including Gi/o, Gq/11, and G12/13, to initiate downstream signaling cascades. Activation of Gi/o proteins typically leads to the inhibition of adenylyl cyclase and activation of the PI3K-Akt and MAPK/ERK pathways. Gq/11 activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). G12/13 coupling results in the activation of the small GTPase Rho, which influences the actin cytoskeleton and cell migration. These pathways collectively regulate a wide range of cellular processes, including cell survival, proliferation, migration, and immune cell trafficking.

Experimental and Computational Protocols

This section outlines the methodologies for conducting in silico and in vitro receptor binding studies for this compound.

In Silico Modeling Workflow

The following diagram illustrates a general workflow for the in silico modeling of ligand-receptor binding.

Molecular Docking Protocol for Dopamine Transporter (DAT)

-

Receptor Preparation:

-

Obtain the crystal structure of the human dopamine transporter (hDAT) from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

-

Perform energy minimization of the protein structure using a suitable force field (e.g., CHARMm, AMBER).

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound.

-

Assign partial charges and atom types to the ligand.

-

Perform energy minimization of the ligand structure.

-

-

Docking Simulation:

-

Define the binding site on DAT, typically centered on the known substrate or inhibitor binding pocket.

-

Use a molecular docking program such as AutoDock Vina or GOLD to dock the ligand into the defined binding site.

-

Generate multiple binding poses and rank them based on their docking scores.

-

-

Post-Docking Analysis:

-

Analyze the top-ranked binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and DAT residues.

-

Perform molecular dynamics simulations to assess the stability of the ligand-receptor complex over time.

-

Calculate the binding free energy using methods like MM/GBSA or MM/PBSA to get a more accurate estimate of the binding affinity.

-

Molecular Docking Protocol for S1P Receptors

-

Receptor Preparation:

-

Obtain the crystal structure of the target S1P receptor subtype (e.g., S1P1) from the PDB.

-

Prepare the receptor structure as described for DAT, paying close attention to the highly conserved binding pocket within the transmembrane helices.

-

-

Ligand Preparation:

-

Prepare the 3D structure of this compound as previously described.

-

-

Docking Simulation:

-

Define the orthosteric binding site within the transmembrane domain of the S1P receptor.

-

Perform molecular docking using appropriate software.

-

Score and rank the generated binding poses.

-

-

Post-Docking Analysis:

-

Analyze the binding mode of the ligand, focusing on interactions with key residues known to be important for S1P receptor activation.

-

Conduct molecular dynamics simulations to evaluate the stability of the complex.

-

Calculate the binding free energy to estimate the binding affinity.

-

In Vitro Radioligand Binding Assay for Dopamine Transporter (DAT)

-

Cell Culture and Membrane Preparation:

-

Culture cells stably expressing the human dopamine transporter (e.g., HEK293 or CHO cells).

-

Harvest the cells and prepare cell membranes by homogenization and centrifugation.

-

-

Binding Assay:

-

Incubate the cell membranes with a radiolabeled ligand specific for DAT (e.g., [³H]WIN 35,428) in the presence of varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration.

-

Measure the amount of bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Radioligand Binding Assay for S1P Receptors

-

Cell Culture and Membrane Preparation:

-

Culture cells expressing the desired human S1P receptor subtype (e.g., S1PR1).

-

Prepare cell membranes as described for the DAT assay.

-

-

Binding Assay:

-

Incubate the membranes with a suitable radioligand (e.g., [³²P]S1P) and a range of concentrations of this compound.

-

After incubation to reach equilibrium, separate bound and free radioligand via filtration.

-

Quantify the bound radioactivity.

-

-

Data Analysis:

-

Calculate the IC50 value from the competition binding curve.

-

Determine the Ki value using the Cheng-Prusoff equation.

-

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the in silico modeling of this compound binding to the dopamine transporter and has explored its potential interaction with sphingosine-1-phosphate receptors. The known binding affinity for DAT (Ki = 1.2 µM) provides a quantitative basis for its observed CNS stimulant effects. The detailed protocols for both computational and experimental binding studies offer a roadmap for further investigation into the molecular pharmacology of this compound.

A significant knowledge gap remains concerning the interaction of this compound with S1P receptors. Given that other oxazoline-containing molecules exhibit activity at these receptors, it is a plausible and intriguing hypothesis that this compound may also possess affinity for one or more S1P receptor subtypes.

Future research should prioritize the following:

-

In Silico Screening: Perform molecular docking and molecular dynamics simulations of this compound against all five S1P receptor subtypes to predict potential binding affinities and modes.

-

In Vitro Binding Assays: Conduct radioligand binding assays to experimentally determine the binding affinities (Ki values) of the compound for each S1P receptor subtype.

-

Functional Assays: Should binding be confirmed, functional assays (e.g., GTPγS binding or second messenger assays) should be performed to determine whether the compound acts as an agonist, antagonist, or inverse agonist at S1P receptors.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to explore the structural determinants of binding to both DAT and S1P receptors, which could lead to the development of more potent and selective ligands.

By addressing these research questions, a more complete understanding of the receptor binding profile of this compound can be achieved, potentially uncovering novel therapeutic applications for this and related compounds.

References

Solubility and Stability of 2-Diethylamino-5-phenyl-2-oxazolin-4-one: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to assess the solubility and stability of the novel central nervous system (CNS) stimulant, 2-Diethylamino-5-phenyl-2-oxazolin-4-one. Due to the limited availability of public data on this specific molecule, this document focuses on establishing robust experimental protocols for determining its physicochemical properties. Detailed procedures for kinetic and thermodynamic solubility assays, as well as forced degradation studies under various stress conditions (hydrolytic, oxidative, photolytic, and thermal), are presented. Furthermore, this guide outlines the potential degradation pathways of the 2-oxazolin-4-one core structure and provides templates for the systematic presentation of solubility and stability data. The inclusion of standardized workflows and visual representations of experimental processes aims to equip researchers with the necessary tools to thoroughly characterize this compound for preclinical and formulation development.

Introduction

This compound is a synthetic compound belonging to the oxazolinone class of molecules, which has shown potential as a central nervous system stimulant. Early characterization of new chemical entities (NCEs) is critical in the drug development pipeline, with solubility and stability being paramount properties that influence bioavailability, manufacturability, and shelf-life. Poor aqueous solubility can hinder in vivo efficacy, while instability can lead to loss of potency and the formation of potentially toxic degradation products.

This guide serves as a practical resource for scientists and researchers, providing standardized methodologies to determine the solubility profile and degradation kinetics of this compound. By following these protocols, research teams can generate the high-quality, reproducible data necessary for informed decision-making in lead optimization and formulation strategies.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical factor affecting its absorption and bioavailability. It is essential to determine both the kinetic and thermodynamic solubility of this compound in a range of pharmaceutically relevant solvents and buffers.

Recommended Solvents and Media

A comprehensive solubility assessment should include a variety of solvents to inform both preclinical studies and formulation development. The following is a recommended list:

-

Aqueous Buffers:

-

pH 1.2 (Simulated Gastric Fluid, without pepsin)

-

pH 4.5 Acetate Buffer

-

pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid, without pancreatin)

-

pH 7.4 Phosphate Buffered Saline (PBS)

-

-

Organic Solvents:

-

Ethanol

-

Methanol

-

Acetonitrile (ACN)

-

Dimethyl Sulfoxide (DMSO)

-

Propylene Glycol (PG)

-

Polyethylene Glycol 400 (PEG 400)

-

-

Co-solvent Mixtures:

-

Ethanol/Water mixtures (e.g., 10%, 20%, 50% v/v)

-

PEG 400/Water mixtures (e.g., 10%, 20%, 40% v/v)

-

Experimental Protocols

This method provides a rapid assessment of solubility from a DMSO stock solution, which is useful for early-stage screening.

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the desired aqueous buffer or solvent.

-

Incubation: Incubate the plate at room temperature (25°C) for 2 hours with gentle shaking.

-

Precipitation Assessment: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength of 620 nm. The lowest concentration at which precipitation is observed is recorded as the kinetic solubility.

-

Quantification (Optional): For a more precise measurement, centrifuge the plate to pellet the precipitate. Collect the supernatant and determine the concentration of the dissolved compound using a validated HPLC-UV method.

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of the desired solvent or buffer.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (typically 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: After incubation, allow the vials to stand undisturbed for at least 1 hour to allow the undissolved solid to settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilution and Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS.

-

pH Measurement: For aqueous buffers, measure the pH of the final saturated solution.

Data Presentation

The results of the solubility studies should be presented in a clear and organized manner. The following tables provide templates for data presentation.

Table 1: Kinetic Solubility of this compound in Aqueous Buffers

| Buffer System | pH | Kinetic Solubility (µg/mL) | Kinetic Solubility (µM) |

| Simulated Gastric Fluid (SGF) | 1.2 | Data | Data |

| Acetate Buffer | 4.5 | Data | Data |

| Simulated Intestinal Fluid (SIF) | 6.8 | Data | Data |

| Phosphate Buffered Saline (PBS) | 7.4 | Data | Data |

Note: Data in this table is illustrative and should be replaced with experimental results.

Table 2: Thermodynamic Solubility of this compound in Various Solvents at 25°C

| Solvent | Thermodynamic Solubility (mg/mL) | Molar Solubility (M) |

| Water | Data | Data |

| Ethanol | Data | Data |

| Propylene Glycol | Data | Data |

| PEG 400 | Data | Data |

| Acetonitrile | Data | Data |

| 20% Ethanol in Water | Data | Data |

Note: Data in this table is illustrative and should be replaced with experimental results.

Stability Assessment

Stability studies are crucial to identify the degradation pathways and kinetics of this compound. Forced degradation studies, also known as stress testing, are performed to accelerate the degradation process and develop a stability-indicating analytical method.

Stability-Indicating Analytical Method

A validated stability-indicating HPLC method is a prerequisite for stability studies. This method must be able to separate the intact drug from its degradation products and any excipients.

Recommended HPLC Method Parameters (to be optimized):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV detector at a wavelength determined from the UV spectrum of the compound.

-

Injection Volume: 10 µL

Forced Degradation (Stress Testing) Protocols

Forced degradation studies should be performed on a solution of this compound (e.g., in a 50:50 mixture of acetonitrile and water) to achieve a target degradation of 5-20%.

-

Acidic Hydrolysis: Treat the drug solution with 0.1 M HCl and heat at 60°C for 24 hours.

-

Basic Hydrolysis: Treat the drug solution with 0.1 M NaOH at room temperature for 4 hours.

-

Neutral Hydrolysis: Reflux the drug solution in water at 60°C for 48 hours.

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by the stability-indicating HPLC method.

-

Sample Preparation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Incubation: Protect the solution from light and store at room temperature for 24 hours.

-

Sample Analysis: Analyze the sample at various time points using the stability-indicating HPLC method.

-

Sample Preparation: Expose a solution of the drug, as well as the solid drug powder, to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

Control Sample: A control sample should be protected from light with aluminum foil.

-

Sample Analysis: Analyze both the exposed and control samples by the stability-indicating HPLC method.

-

Solid State: Store the solid drug at an elevated temperature (e.g., 60°C) for 7 days.

-

Solution State: Heat a solution of the drug at 60°C for 7 days.

-

Sample Analysis: Analyze the samples and compare them to a control sample stored at the recommended storage condition (e.g., 2-8°C).

Data Presentation

The results from the forced degradation studies should be summarized to show the extent of degradation and the formation of impurities.

Table 3: Summary of Forced Degradation Studies for this compound

| Stress Condition | % Assay of Parent Drug | Number of Degradants | % Area of Major Degradant | Mass Balance (%) |

| 0.1 M HCl, 60°C, 24h | Data | Data | Data | Data |

| 0.1 M NaOH, RT, 4h | Data | Data | Data | Data |

| Water, 60°C, 48h | Data | Data | Data | Data |

| 3% H₂O₂, RT, 24h | Data | Data | Data | Data |

| Photolytic (ICH Q1B) | Data | Data | Data | Data |

| Thermal (Solid, 60°C, 7 days) | Data | Data | Data | Data |

| Thermal (Solution, 60°C, 7 days) | Data | Data | Data | Data |

Note: Data in this table is illustrative and should be replaced with experimental results.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and potential degradation pathways.

Experimental Workflow for Solubility and Stability Testing

Caption: Experimental workflow for solubility and stability assessment.

Potential Degradation Pathways of this compound

Based on the general chemistry of oxazolinones, hydrolysis is a likely degradation pathway.

Caption: Potential hydrolytic degradation pathways.

Conclusion